molecular formula C26H29N3O6 B4201826 6-[[3-[(4-Methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[[3-[(4-Methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4201826
M. Wt: 479.5 g/mol
InChI Key: YABHCZIOYZEIKI-UHFFFAOYSA-N
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Description

6-[[3-[(4-Methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinyl group, and a cyclohexene carboxylic acid moiety.

Properties

IUPAC Name

6-[[3-[(4-methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6/c1-34-19-9-6-17(7-10-19)27-25(31)22-16-18(8-11-23(22)29-12-14-35-15-13-29)28-24(30)20-4-2-3-5-21(20)26(32)33/h2-3,6-11,16,20-21H,4-5,12-15H2,1H3,(H,27,31)(H,28,30)(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABHCZIOYZEIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-[[3-[(4-Methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-[[3-[(4-Methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 6-[[3-[(4-Methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[[3-[(4-Methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[[3-[(4-Methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
6-[[3-[(4-Methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

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